[3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride
Description
Properties
IUPAC Name |
[3-methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClF3O3S/c1-14-6(7(9,10)11)2-5(3-6)4-15(8,12)13/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQGWSUTVZHONZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)CS(=O)(=O)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving an alkene and a suitable dienophile.
Introduction of the Methoxy and Trifluoromethyl Groups: The methoxy group can be introduced via nucleophilic substitution reactions, while the trifluoromethyl group can be added using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.
Sulfonylation: The final step involves the introduction of the methanesulfonyl chloride group. This can be achieved by reacting the intermediate compound with methanesulfonyl chloride (CH3SO2Cl) under appropriate conditions, such as in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
[3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the methanesulfonyl chloride group under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate salts.
Oxidation: Products may include sulfonic acids or other oxidized derivatives.
Reduction: Reduced products may include alcohols or hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, [3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and in the study of reaction mechanisms.
Biology and Medicine
In biological and medical research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, through sulfonylation reactions. This modification can help in studying the structure and function of these biomolecules.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of [3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride involves its reactivity towards nucleophiles. The methanesulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of covalent bonds with the nucleophilic species, resulting in the modification of the target molecule. The trifluoromethyl group can influence the reactivity and stability of the compound, while the methoxy group can affect its solubility and overall chemical behavior.
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
The following table compares the target compound with structurally related sulfonyl chlorides:
Key Observations :
- Cyclobutyl vs. Phenyl Systems : The target compound’s cyclobutyl ring introduces steric constraints compared to aromatic analogs like [4-(trifluoromethyl)phenyl]methanesulfonyl chloride. This may reduce reactivity in nucleophilic substitutions but improve selectivity in certain reactions .
- Electron-Withdrawing Groups : The -CF₃ group in all listed compounds enhances electrophilicity at the sulfur center, facilitating reactions with amines or alcohols. However, the methoxy group in the target compound could moderate this effect through electron donation .
Physical and Chemical Properties
- Boiling Point : Trifluoromethanesulfonyl chloride (simplest analog) boils at 29–32°C, while aromatic derivatives like [4-(trifluoromethyl)phenyl]methanesulfonyl chloride have higher melting points (104–106°C) due to crystalline packing .
- Density : Linear sulfonyl chlorides (e.g., trifluoromethanesulfonyl chloride) exhibit lower density (~1.583 g/mL) compared to bicyclic or substituted cyclobutyl derivatives, which likely exceed 1.6 g/mL .
Biological Activity
[3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride is a specialized organic compound with significant potential in medicinal chemistry and biological research. This compound features a trifluoromethyl group, which enhances metabolic stability and bioavailability, making it a valuable candidate for drug development. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
- Molecular Formula : C7H8ClF3O2S
- Molecular Weight : 258.64 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The biological activity of this compound primarily revolves around its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by various biomolecules, including:
- Amines : Leading to the formation of sulfonamides.
- Alcohols : Resulting in sulfonate esters.
- Thiols : Producing sulfonothioates.
These reactions can modify biomolecules, influencing their biological functions and interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The mechanism often involves inhibition of bacterial folic acid synthesis, akin to traditional sulfonamides.
| Compound | Target Pathway | Activity |
|---|---|---|
| Sulfonamide A | Dihydropteroate synthase | Inhibition of bacterial growth |
| Sulfonamide B | Folate synthesis | Antimicrobial activity |
Anticancer Potential
Studies have shown that compounds with similar structural features can exhibit anticancer activity by inducing apoptosis in cancer cells. The trifluoromethyl group is known to enhance the lipophilicity of the compound, potentially increasing its ability to penetrate cell membranes.
Case Studies
-
Antimicrobial Efficacy
A study evaluated the efficacy of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli, suggesting strong antibacterial properties. -
Cell Viability Assay
In vitro assays demonstrated that the compound reduced cell viability in cancer cell lines by up to 70% at concentrations of 10 µM after 48 hours of exposure. This suggests potential as an anticancer agent.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Absorption : Rapid absorption in the gastrointestinal tract.
- Distribution : Widely distributed in body tissues.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Excreted via urine.
Safety and Toxicity
Safety assessments indicate that while the compound shows promise for therapeutic applications, it also poses risks. Toxicological studies report:
- Acute Toxicity (LD50) : Approximately 200 mg/kg in rabbits.
- Irritation Potential : Causes severe skin burns and eye damage upon contact.
Q & A
Basic Questions
Q. What are the standard protocols for synthesizing [3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride?
- Methodology : Synthesis typically involves multistep reactions starting with cyclobutane derivatives. For example, nucleophilic substitution on a pre-functionalized cyclobutyl precursor (e.g., 3-methoxy-3-(trifluoromethyl)cyclobutanol) followed by sulfonylation using methanesulfonyl chloride under controlled conditions. Key steps include maintaining anhydrous environments and using bases like triethylamine to neutralize HCl byproducts .
- Critical Parameters : Reaction temperature (<0°C for sulfonylation), solvent choice (e.g., dichloromethane for solubility), and stoichiometric ratios to minimize side reactions like hydrolysis .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : H and F NMR to confirm the trifluoromethyl group and methoxy substitution.
- Mass Spectrometry : High-resolution MS to verify molecular weight (CHClFOS, ~316.7 g/mol).
- Melting Point Analysis : Compare experimental mp (e.g., 104–106°C) to literature values to assess purity .
Q. What safety precautions are necessary when handling this compound?
- Handling Guidelines :
- Use PPE (gloves, goggles) due to sulfonyl chloride’s reactivity with moisture, releasing HCl gas.
- Store at 0–6°C in airtight containers to prevent decomposition .
Advanced Research Questions
Q. How does the trifluoromethyl group influence regioselectivity in nucleophilic substitution reactions?
- Mechanistic Insight : The electron-withdrawing trifluoromethyl group increases electrophilicity at the sulfonyl chloride moiety, directing nucleophiles (e.g., amines, alcohols) to attack the sulfur center. Computational studies (e.g., DFT calculations) can model charge distribution to predict regioselectivity .
- Experimental Design : Compare reaction outcomes with non-fluorinated analogs to isolate the trifluoromethyl effect .
Q. What strategies resolve contradictions in reported melting points or spectral data?
- Data Analysis : Discrepancies may arise from impurities (e.g., residual solvents) or polymorphic forms. Use orthogonal techniques:
- DSC/TGA : Confirm thermal stability and phase transitions.
- X-ray Crystallography : Resolve structural ambiguities .
- Case Study : and report mp variations for structurally similar compounds; systematic recrystallization (e.g., using hexane/ethyl acetate) can standardize purity .
Q. How can this compound be leveraged in drug discovery for targeted covalent inhibitors?
- Application : The sulfonyl chloride group reacts selectively with cysteine residues in enzymes. Design experiments to:
- Screen against kinases or proteases using activity-based protein profiling (ABPP).
- Validate target engagement via X-ray crystallography or LC-MS/MS .
- Table : Example Biological Targets
| Target Class | Example Enzyme | Reactivity Confirmation Method |
|---|---|---|
| Kinases | EGFR | Crystallography |
| Proteases | Caspase-3 | Fluorescent probes |
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Process Chemistry Considerations :
- Chiral Resolution : Use chiral auxiliaries or enzymatic catalysis to retain stereochemistry.
- Scale-Up Risks : Exothermic sulfonylation requires precise temperature control (e.g., flow chemistry for heat dissipation) .
Methodological Resources
- Synthetic Protocols : Refer to Kanto Reagents’ catalogs for analogous procedures .
- Toxicity Data : Consult EPA DSSTox and AEGL guidelines for handling recommendations .
- Computational Tools : PubChem and DFT software for modeling reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
